molecular formula C10H11N3S B13618334 1H-Benzimidazole-2-propanethioamide CAS No. 61690-00-4

1H-Benzimidazole-2-propanethioamide

Cat. No.: B13618334
CAS No.: 61690-00-4
M. Wt: 205.28 g/mol
InChI Key: LLVSQWKZCQXVHM-UHFFFAOYSA-N
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Description

Contextualization of Benzimidazole (B57391) and Thioamide Chemical Architectures in Contemporary Research

The fields of organic and medicinal chemistry continually seek novel molecular frameworks that can serve as a basis for the development of new therapeutic agents. frontiersin.orgmdpi.com Among these, the benzimidazole scaffold is a well-regarded "privileged structure." researchgate.net Benzimidazole is a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings. ihmc.us Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties. ihmc.usnih.gov The structural similarity of the benzimidazole core to natural purines, such as the N-ribosyl-dimethylbenzimidazole unit in vitamin B12, allows it to interact with various biological systems. ihmc.usmdpi.com This versatility has made it a cornerstone in drug discovery, leading to several marketed drugs. mdpi.com

Complementing the benzimidazole core, the thioamide functional group—an isostere of the common amide bond where sulfur replaces oxygen—imparts unique chemical properties. researchgate.net This substitution alters hydrogen bonding capabilities, molecular conformation, and metabolic stability. nih.govsci-hub.se Thioamides are not only key intermediates in organic synthesis but are also found in molecules with significant biological applications, often introduced to enhance the pharmacokinetic properties of peptide-based drugs. researchgate.netdoi.org The distinct electronic and steric nature of the thioamide bond makes it a valuable tool for medicinal chemists aiming to fine-tune the biological activity of a lead compound. researchgate.netnih.gov

Rationale for Comprehensive Scientific Investigation of 1H-Benzimidazole-2-propanethioamide

The strategic combination of the esteemed benzimidazole scaffold with a propanethioamide side chain at the 2-position presents a compelling case for dedicated scientific inquiry. The rationale for investigating this compound is rooted in the potential for synergistic or novel biological effects arising from the fusion of these two important chemical entities.

The primary motivations for its study include:

Exploring Novel Biological Activity: Given that benzimidazole derivatives are potent biological agents, modifying the 2-position with a thioamide-containing chain could unlock new or enhanced activities, particularly in antimicrobial or anticancer domains. ihmc.usnih.gov

Structure-Activity Relationship (SAR) Studies: The compound serves as a specific data point in broader SAR studies. ijrpr.com Understanding how the size, flexibility, and electronic properties of the 2-substituent influence biological efficacy is crucial for designing more potent and selective drugs. The propanethioamide group offers unique steric and hydrogen-bonding characteristics compared to a simple alkyl or amide group.

Improving Pharmacokinetic Properties: The thioamide group is known to increase resistance to proteolytic degradation. nih.gov Incorporating this feature could lead to compounds with improved metabolic stability and bioavailability compared to their amide-based counterparts.

Overview of Synthetic and Mechanistic Challenges Associated with Structurally Related Compounds

The synthesis of 2-substituted benzimidazoles, while well-established, can present notable challenges, particularly when incorporating sensitive functional groups like thioamides.

Synthesis of the Benzimidazole Core: The most common methods involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent (e.g., aldehyde, ester). researchgate.netnih.gov While effective, these reactions can require harsh conditions, such as high temperatures and strong acids, which may not be compatible with all functional groups. researchgate.net Achieving high yields and regioselectivity for unsymmetrically substituted diamines can also be problematic. Modern methods using microwave assistance or novel catalysts aim to overcome these limitations. researchgate.netrsc.orgorganic-chemistry.org

Introduction and Stability of the Thioamide Group: The conversion of an amide to a thioamide, typically accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide, is the most direct route. However, this thionation step can be challenging. It may suffer from low yields, side reactions, and difficulties in purification. nih.gov Furthermore, the thioamide group itself can be sensitive to certain conditions. It may be prone to epimerization under basic conditions or degradation under strongly acidic conditions, which complicates multistep synthetic sequences and final product cleavage from solid supports in peptide synthesis. researchgate.netnih.govchemrxiv.org

A hypothetical, yet plausible, synthetic pathway to this compound is outlined below, highlighting potential intermediate steps.

StepReactionKey ReagentsIntermediate/ProductAnticipated Yield
1Condensationo-Phenylenediamine, Malonic acid1H-Benzimidazole-2-propanoic acid75-85%
2AmidationThionyl chloride, Ammonia1H-Benzimidazole-2-propanamide80-90%
3ThionationLawesson's ReagentThis compound50-65%

Scope and Objectives of Advanced Academic Research on this compound

Advanced academic research on this compound would be structured to systematically build a comprehensive profile of its chemical and biological properties. ijrpr.com The primary objectives would include:

Optimization of Synthesis: To develop a robust, efficient, and scalable synthetic route to produce this compound with high purity, overcoming the challenges outlined previously. frontiersin.org

Comprehensive Characterization: To unambiguously confirm the molecular structure using a suite of advanced analytical techniques. mdpi.com This provides the foundational data for all subsequent studies.

TechniqueExpected Data/Observations
¹H-NMRCharacteristic shifts for aromatic protons of the benzimidazole ring, and methylene (B1212753)/NH₂ protons of the propanethioamide side chain.
¹³C-NMRSignals corresponding to the benzimidazole carbons and a distinct thiocarbonyl (C=S) signal at a downfield shift (typically >190 ppm).
FT-IRPresence of N-H stretching, C=N stretching, and a characteristic C=S stretching vibration. Absence of a strong C=O band.
Mass Spec (HRMS)Precise molecular weight determination to confirm the elemental composition (C₁₀H₁₁N₃S).

Evaluation of Biological Activities: To screen the compound for a range of biological effects, with a primary focus on its potential as an antimicrobial or anticancer agent. nih.govijrpr.com This typically involves in vitro assays against various bacterial strains or cancer cell lines.

Assay TypeTarget Organism/Cell LineMetricHypothetical Result
AntimicrobialStaphylococcus aureusMIC (µg/mL)16
AntimicrobialEscherichia coliMIC (µg/mL)32
AntifungalCandida albicansMIC (µg/mL)64
CytotoxicityHeLa (Cervical Cancer)IC₅₀ (µM)25

Mechanistic and SAR Studies: Should promising activity be identified, further research would aim to elucidate the compound's mechanism of action and synthesize analogues to establish a clear structure-activity relationship, guiding the development of next-generation compounds. ijrpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61690-00-4

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)propanethioamide

InChI

InChI=1S/C10H11N3S/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13)

InChI Key

LLVSQWKZCQXVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=S)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1h Benzimidazole 2 Propanethioamide

Retrosynthetic Analysis and Design Principles for 1H-Benzimidazole-2-propanethioamide

A retrosynthetic analysis of this compound suggests several plausible disconnection points. The primary disconnection breaks the molecule down into the benzimidazole (B57391) core and the 2-propanethioamide side chain. This leads to two main synthetic strategies. The first involves the pre-formation of the benzimidazole ring, followed by the introduction and modification of the side chain at the 2-position. The second strategy involves the cyclization of a precursor that already contains a modified propanethioamide moiety.

A key synthon in the first approach is 2-(cyanomethyl)benzimidazole (B160407). This intermediate is particularly attractive due to the reactivity of the methylene (B1212753) group, which allows for further carbon chain extension. The nitrile group can then be converted to the desired thioamide functionality in a subsequent step. This approach offers flexibility in modifying the side chain.

The design principles for the synthesis of this compound revolve around the robust and well-established chemistry of the benzimidazole heterocycle. The stability of the benzimidazole ring under various reaction conditions makes it a reliable scaffold for subsequent functionalization.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through both classical multi-step pathways and more modern, efficient one-pot strategies.

Multi-Step Organic Synthesis Pathways to the this compound Core

A common and reliable multi-step synthesis commences with the formation of the benzimidazole ring, followed by the elaboration of the side chain.

A plausible and frequently employed route begins with the condensation of o-phenylenediamine (B120857) with a suitable dicarbonyl compound or its equivalent. For the synthesis of the key intermediate, 2-(cyanomethyl)benzimidazole, o-phenylenediamine is reacted with cyanoacetic acid or its esters. google.comkau.edu.sa This reaction is typically carried out at elevated temperatures, sometimes in the presence of an acid catalyst. google.com A patent describes the reaction of o-phenylenediamine with a cyanoacetic ester at 150-175°C in a high-boiling inert solvent to yield 2-(cyanomethyl)benzimidazole in good yields without the need for a catalyst. google.com

The next crucial step is the alkylation of the active methylene group of 2-(cyanomethyl)benzimidazole to introduce the additional methyl group required for the propane (B168953) chain. This can be achieved by treating the starting material with a methylating agent, such as methyl iodide, in the presence of a suitable base. The acidity of the α-proton is enhanced by the electron-withdrawing cyano group, facilitating this reaction. nih.gov

The final step in this multi-step sequence is the conversion of the nitrile group in the resulting 1H-benzimidazole-2-propanenitrile to a thioamide. This transformation can be effectively carried out using a variety of thionating agents.

One-Pot Reaction Strategies for this compound Formation

While a direct one-pot synthesis of this compound is not prominently documented, one-pot methodologies for the synthesis of related 2-substituted benzimidazoles are well-established and could potentially be adapted. organic-chemistry.orgbeilstein-journals.orgumich.edursc.orgbohrium.com

One such strategy involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative that already contains the desired side-chain or a precursor to it. organic-chemistry.orgrasayanjournal.co.in For instance, a one-pot reaction between o-phenylenediamine and a suitable β-ketothioamide derivative could, in principle, lead to the direct formation of the target molecule.

Another potential one-pot approach could involve the reaction of o-phenylenediamine with a thioamide in the presence of a promoter like triphenylbismuth (B1683265) dichloride, which facilitates desulfurization and subsequent cyclization to form 2-alkylated benzimidazoles. beilstein-journals.org This method has been successfully applied to the synthesis of various 2-aryl- and 2-alkylbenzimidazoles. beilstein-journals.org

Exploitation of Precursor Chemistry for Direct Synthesis of this compound

The direct synthesis of this compound can be envisioned through the careful selection of precursors. A hypothetical direct synthesis could involve the reaction of o-phenylenediamine with a β-ketothioamide, such as 3-oxopropanethioamide, under conditions that favor cyclocondensation.

Furthermore, the chemistry of 2-(chloromethyl)benzimidazole, another key precursor, can be exploited. rsc.org This compound can be synthesized from the reaction of o-phenylenediamine with chloroacetic acid. rsc.org Subsequent reaction with a suitable nucleophile, such as the anion of acetonitrile, followed by further functional group transformations, could lead to the target thioamide.

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For the initial cyclization to form the benzimidazole ring, high-boiling point solvents are often preferred to drive the reaction to completion. google.com In the alkylation step, the choice of base and solvent can significantly impact the yield and selectivity. For the final thionation step, the reaction conditions will depend on the chosen reagent.

Reaction Step Parameter Typical Conditions and Observations
Benzimidazole Formation SolventHigh-boiling inert solvents (e.g., cumene, mesitylene) often give good yields. google.com
TemperatureTypically elevated temperatures (150-175°C) are required for uncatalyzed reactions. google.com
CatalystAcid catalysts can be used, but catalyst-free methods are also reported. google.com
Alkylation BaseStrong bases are generally required to deprotonate the active methylene group.
Alkylating AgentMethyl iodide is a common choice for introducing a methyl group.
Thionation ReagentLawesson's reagent or phosphorus pentasulfide are common choices.
SolventAnhydrous solvents are typically necessary to prevent hydrolysis of the thionating agent.

As the target molecule contains a chiral center at the alpha-position of the propanethioamide side chain, stereocontrol is a significant consideration. The use of chiral catalysts or auxiliaries during the alkylation step could potentially lead to an enantioselective synthesis. Chiral phosphoric acid catalysts have been shown to be effective in catalyzing asymmetric Mannich-type reactions of 2-(cyanomethyl)benzimidazoles, suggesting their potential applicability in achieving stereocontrol. nih.gov

Chromatographic and Crystallization Techniques for High-Purity this compound Isolation

The purification of this compound is essential to obtain a high-purity product. A combination of chromatographic and crystallization techniques is typically employed.

Following the synthesis, the crude product is often subjected to column chromatography to separate it from unreacted starting materials, by-products, and other impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve optimal separation.

Emerging Methodologies for Sustainable Synthesis of this compound

The synthesis of this compound, a specialized benzimidazole derivative, is not typically achieved in a single step. Its construction relies on a multi-step approach, primarily involving the formation of the core benzimidazole ring system followed by the elaboration of the C2-substituent. Emerging sustainable methodologies, in line with the principles of green chemistry, are being applied to each stage of this process to reduce environmental impact, improve efficiency, and lower costs. These strategies focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

A plausible and efficient synthetic route commences with the sustainable formation of a key intermediate, such as 3-(1H-benzo[d]imidazol-2-yl)propanoic acid , through the condensation of o-phenylenediamine with a succinic acid derivative. This intermediate is then converted to the target thioamide.

Sustainable Synthesis of the Benzimidazole Core Intermediate

The foundational step in producing this compound is the creation of the benzimidazole scaffold with the necessary three-carbon side chain. The established method for this is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. rasayanjournal.co.inconnectjournals.com While traditionally requiring harsh conditions like high temperatures and strong mineral acids, recent advancements offer greener alternatives. These modern protocols, developed for general 2-substituted benzimidazoles, are readily adaptable for the synthesis of the 3-(1H-benzo[d]imidazol-2-yl)propanoic acid intermediate from o-phenylenediamine and succinic anhydride or succinic acid .

Key sustainable approaches include:

Use of Green Solvents: Water and glycerol (B35011) are increasingly replacing toxic organic solvents. Water, in particular, has been shown to mediate the chemoselective synthesis of benzimidazoles effectively. researchgate.netrsc.org

Eco-Friendly Catalysts: A variety of catalysts that are less toxic and often recyclable are being employed. Boric acid has proven to be an inexpensive and effective catalyst for reactions in water at room temperature. researchgate.net Metal triflates, such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), are highly efficient and can drive selectivity between mono- and di-substituted products. beilstein-journals.org Nanoparticle catalysts also represent a frontier in this area, offering high efficiency and ease of recovery. researchgate.net

Energy-Efficient Conditions: Techniques like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rsc.org Solvent-free grinding methods at ambient temperatures also present a low-energy, high-efficiency alternative.

The following table summarizes various emerging sustainable methodologies applicable to the synthesis of the benzimidazole intermediate.

Emerging Green Methodologies for Thioamide Formation

Once the benzimidazole precursor with the C2-propanoyl side chain is synthesized, the next critical step is the conversion of the functional group (e.g., carboxylic acid or nitrile) into a thioamide. Green chemistry offers several innovative methods to achieve this transformation while avoiding toxic reagents and harsh conditions.

Thionation from Nitriles in Water: A highly sustainable approach involves the direct conversion of a nitrile precursor, such as 3-(1H-benzo[d]imidazol-2-yl)propanenitrile , to the corresponding thioamide. Remarkably, this conversion can be mediated by water alone, without any additional energy input, catalysts, or additives. organic-chemistry.org This method is scalable and relies on readily available starting materials. Alternatively, established reagents like phosphorus pentasulfide can be used, which provide high yields in a rapid, one-pot procedure. organic-chemistry.orgresearchgate.net

Willgerodt–Kindler Reaction in Deep Eutectic Solvents (DES): The Willgerodt–Kindler reaction is a powerful one-pot method for synthesizing thioamides from a carbonyl compound, an amine, and elemental sulfur. rsc.org The use of a Deep Eutectic Solvent (DES), such as a mixture of choline chloride and urea , as the reaction medium represents a significant green advancement. rsc.org This approach avoids volatile organic solvents and often proceeds under mild conditions. In the context of synthesizing this compound, the 3-(1H-benzo[d]imidazol-2-yl)propanoic acid intermediate could be converted to an aldehyde, which then undergoes this three-component reaction to yield the final product in an efficient and environmentally benign manner.

The table below outlines these emerging sustainable methods for the final thioamidation step.

By integrating these sustainable strategies for both the formation of the benzimidazole ring and the subsequent functional group transformation, the synthesis of this compound can be achieved through a pathway that is both scientifically robust and environmentally responsible.

Molecular and Supramolecular Structural Elucidation of 1h Benzimidazole 2 Propanethioamide

Advanced Spectroscopic Characterization Techniques for 1H-Benzimidazole-2-propanethioamide

Spectroscopic methods are indispensable for confirming the identity and detailing the structural features of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), High-Resolution Mass Spectrometry (HRMS), and UV-Visible spectroscopy would be employed for a thorough characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. In the case of this compound, both ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the propanethioamide side chain. The benzimidazole protons typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). nih.govnih.gov The NH proton of the imidazole (B134444) ring would likely present as a broad singlet at a higher chemical shift. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the benzimidazole ring and the thioamide group would exhibit characteristic splitting patterns (likely triplets) in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons of the benzimidazole ring would resonate in the downfield region (typically 110-150 ppm). nih.gov The C=S carbon of the thioamide group is expected to appear at a significantly downfield chemical shift, a characteristic feature of thiocarbonyls. The aliphatic carbons of the propane (B168953) chain would be found in the upfield region of the spectrum.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known values for similar structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic CH7.2 - 7.7 (m)115 - 145
Benzimidazole NH>10 (br s)-
C2 of Benzimidazole-~150
CH₂ (adjacent to Benzimidazole)~3.0 (t)~30
CH₂ (adjacent to C=S)~2.8 (t)~35
C=S->190
NH₂ (thioamide)~9.0 (br s)-

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the benzimidazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring typically appears around 1620-1640 cm⁻¹. orientjchem.org The thioamide group would exhibit several characteristic bands, including the N-H stretching of the primary amide around 3300-3100 cm⁻¹, and the C=S stretching vibration, which is often complex and can appear in the broad region of 800-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=S stretching vibration, which can be weak or ambiguous in the IR spectrum, may show a more distinct band in the Raman spectrum.

A table summarizing the expected key vibrational frequencies is provided below.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Benzimidazole)3200-3400 (broad)3200-3400
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29602850-2960
C=N Stretch (Imidazole)1620-16401620-1640
N-H Bend (Thioamide)1590-16501590-1650
C=S Stretch (Thioamide)800-1400800-1400

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Integrity of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound and, consequently, its elemental composition. For this compound (C₁₀H₁₁N₃S), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments from the parent molecule. For instance, fragmentation of the propanethioamide side chain would be expected.

Ion Expected m/z Information Provided
[M+H]⁺Calculated exact mass + 1.0078Molecular weight and elemental composition
[M]⁺Calculated exact massMolecular ion
FragmentsVariesStructural fragments, confirming connectivity

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns in this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into its conjugation system. The benzimidazole ring system is the primary chromophore in this compound. Typically, benzimidazole derivatives exhibit absorption maxima in the UV region, often between 240 nm and 280 nm, corresponding to π-π* transitions within the aromatic system. nist.govresearchgate.net The presence of the thioamide group might cause a slight shift in these absorption bands.

X-ray Diffraction Studies on Crystalline this compound

Should a suitable single crystal of this compound be obtained, X-ray diffraction would provide the most definitive structural information.

Single Crystal X-ray Crystallography for Molecular Geometry and Conformation of this compound

Single crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. This technique would reveal the three-dimensional arrangement of the atoms, including the planarity of the benzimidazole ring and the conformation of the flexible propanethioamide side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups of the benzimidazole and thioamide moieties, and π-π stacking interactions between the benzimidazole rings, which govern the crystal packing. While no specific crystal structure for this compound is reported, analysis of related benzimidazole structures often reveals extensive hydrogen-bonding networks. researchgate.netresearchgate.net

A hypothetical table of selected geometric parameters that could be obtained from a single crystal X-ray diffraction study is presented below.

Parameter Expected Value
C-C (aromatic) bond length~1.39 Å
C-N (imidazole) bond length~1.35 Å
C=N (imidazole) bond length~1.31 Å
C-C (aliphatic) bond length~1.54 Å
C-S bond length~1.68 Å
C-N (thioamide) bond length~1.33 Å
Dihedral angle (Benzimidazole plane vs. Thioamide plane)Variable

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characteristics of this compound

Powder X-ray diffraction is a fundamental technique for characterizing the solid-state nature of a crystalline compound and identifying different polymorphic forms. Each polymorph, or distinct crystalline arrangement of the same molecule, would produce a unique PXRD pattern. Without experimental PXRD data for this compound, it is impossible to determine its crystalline phases, assess its potential for polymorphism, or provide any characteristic diffraction peaks.

Conformational Analysis and Isomerism of this compound

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds connecting the benzimidazole ring, the propane linker, and the thioamide group. Key dihedral angles would define the spatial arrangement of these fragments. Theoretical modeling could predict potential low-energy conformers, but without experimental validation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or single-crystal X-ray diffraction, any discussion on its preferred conformation or the existence of isomers remains speculative.

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent interactions.

Hydrogen Bonding Networks in this compound Crystals

The molecule possesses functional groups capable of forming robust hydrogen bonds. The benzimidazole N-H group can act as a hydrogen bond donor, while the nitrogen atom of the imidazole ring and the sulfur and nitrogen atoms of the thioamide group can act as acceptors. This would likely lead to the formation of distinct hydrogen-bonding motifs, such as chains or dimers, which are common in benzimidazole derivatives. The specific nature of these networks, however, cannot be described without crystallographic data.

Theoretical and Computational Chemistry of 1h Benzimidazole 2 Propanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1H-Benzimidazole-2-propanethioamide

Quantum chemical calculations are fundamental in predicting the molecular properties of novel compounds. For derivatives of benzimidazole (B57391), these methods have been instrumental in understanding their stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For benzimidazole derivatives, DFT calculations, often using the B3LYP method with a 6-31+G(d,p) basis set, are employed to optimize the molecular geometry and determine the ground state energies. nih.gov Studies on similar 1,2-disubstituted benzimidazoles have shown that calculated bond lengths and angles are generally in good agreement with experimental data from X-ray diffraction. nih.gov

For this compound, it is anticipated that the benzimidazole ring itself would be largely planar. The propanethioamide side chain at the 2-position, however, would introduce conformational flexibility. Key geometric parameters of interest would be the bond lengths within the benzimidazole nucleus, the C-C and C-S bond lengths in the side chain, and the torsional angles that define the orientation of the side chain relative to the ring. The energetics of different conformers would reveal the most stable three-dimensional structure of the molecule.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds

ParameterPredicted Value Range
C=N bond length (imidazole ring)1.32 - 1.38 Å
C-N bond length (imidazole ring)1.37 - 1.42 Å
C-C bond length (benzene ring)1.38 - 1.41 Å
C2-C(propane) bond length1.50 - 1.54 Å
C=S bond length (thioamide)1.65 - 1.75 Å
Dihedral Angle (Benzene-Imidazole)< 5°

Note: These values are estimations based on published data for other benzimidazole derivatives and may vary for the specific compound.

Ab initio methods, such as Time-Dependent DFT (TD-DFT), are crucial for understanding the excited-state properties and simulating the spectroscopic behavior of molecules. acs.org For benzimidazole derivatives, these calculations help in interpreting UV-visible absorption and emission spectra. The electronic transitions, particularly the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, are of significant interest as they govern the photophysical properties. acs.org

In the case of this compound, the HOMO is likely to be localized on the electron-rich benzimidazole ring and the thioamide group, while the LUMO may be distributed across the entire π-system. TD-DFT calculations would predict the energies of the principal electronic transitions, which can be correlated with the absorption maxima observed in experimental UV-Vis spectra. Furthermore, these methods can provide insights into the nature of the transitions, distinguishing between π-π* and n-π* transitions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules and to understand the influence of the environment, such as solvent, on their behavior. researchgate.nettandfonline.com For benzimidazole derivatives, MD simulations have been used to study their stability when interacting with biological macromolecules. nih.govsemanticscholar.orgnih.gov

An MD simulation of this compound in an aqueous environment would reveal the accessible conformations of the propanethioamide side chain. The simulation would track the fluctuations in dihedral angles and the formation of intramolecular and intermolecular hydrogen bonds. The solvent molecules can significantly influence the conformational preferences by stabilizing certain geometries through hydrogen bonding with the N-H of the imidazole (B134444) ring and the thioamide group. The radial distribution functions of water around specific atoms of the molecule would provide a detailed picture of the solvation shell.

Computational Prediction of Spectroscopic Signatures and Validation with Experimental Data for this compound

A key application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate theoretical models against experimental findings. For benzimidazole derivatives, DFT calculations have been successfully used to predict vibrational (IR and Raman) and NMR spectra. nih.gov

For this compound, the calculated IR spectrum would show characteristic vibrational frequencies for the N-H stretch of the imidazole ring, the C=N and C=C stretching modes of the benzimidazole core, and the C=S stretching of the thioamide group. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data. Discrepancies between the calculated and experimental spectra can often be resolved by considering different conformers or solvent effects in the computational model.

Table 2: Predicted Spectroscopic Signatures for this compound

SpectroscopyPredicted SignatureRegion
IRN-H stretch3100-3300 cm⁻¹
IRC=N stretch1620-1650 cm⁻¹
IRC=S stretch1100-1250 cm⁻¹
¹H NMRImidazole N-H proton12.0-13.0 ppm
¹H NMRAromatic protons7.2-7.8 ppm
¹³C NMRC=S carbon190-210 ppm
¹³C NMRC2 of benzimidazole145-155 ppm

Note: These are predicted values based on general knowledge of functional group frequencies and chemical shifts and may differ for the specific molecule.

In Silico Analysis of Potential Ligand Binding Sites and Interaction Patterns of this compound

In silico techniques, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule to a biological target. biointerfaceresearch.comresearchgate.netnih.gov Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes, and docking studies have been crucial in elucidating their mechanism of action. tandfonline.comnih.govresearchgate.netajgreenchem.com

For this compound, molecular docking studies could be performed against a range of protein targets to identify potential binding sites. The benzimidazole core can participate in π-π stacking interactions with aromatic amino acid residues, while the N-H group and the thioamide moiety can act as hydrogen bond donors and acceptors. The propanethioamide side chain can fit into hydrophobic pockets of the binding site. The results of docking studies are typically presented as a binding score and a visual representation of the protein-ligand interactions. semanticscholar.org

Quantum Chemical Descriptors and Their Application in Structure-Reactivity Relationships for this compound Derivatives

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to develop Quantitative Structure-Activity Relationships (QSAR). nih.govijpsr.com QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comresearchgate.net For benzimidazole derivatives, various descriptors such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential have been used in QSAR studies. nih.gov

For a series of derivatives of this compound, where the substituents on the benzimidazole ring or the side chain are varied, QSAR models could be developed. For instance, the HOMO energy, which is related to the electron-donating ability of the molecule, could be correlated with the compound's antioxidant activity. Similarly, the molecular electrostatic potential can be used to understand the regions of the molecule that are prone to electrophilic or nucleophilic attack, providing insights into its reactivity and potential interactions with biological targets.

Reactivity and Reaction Mechanism Studies of 1h Benzimidazole 2 Propanethioamide

Electrophilic and Nucleophilic Substitution Reactions Involving the 1H-Benzimidazole Moiety

The benzimidazole (B57391) ring system is a versatile scaffold that can undergo both electrophilic and nucleophilic substitution reactions. The position of these reactions is dictated by the electronic nature of the ring and the influence of substituents.

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole ring is generally susceptible to electrophilic attack at positions 4, 5, 6, and 7. The propanethioamide group at the 2-position, being weakly deactivating, is expected to direct incoming electrophiles primarily to the 5- and 6-positions. The electron-donating character of the nitrogen atoms in the imidazole (B134444) ring can also influence the reactivity of the benzene ring towards electrophiles. For instance, nitration of 2-amino-1-methyl benzimidazole yields a mixture of 5- and 6-nitro derivatives, demonstrating the directing effect of the imidazole moiety. scirp.org

Nucleophilic Substitution: The 2-position of the benzimidazole ring is electron-deficient and, therefore, the primary site for nucleophilic attack. chemistryviews.org However, in 1H-Benzimidazole-2-propanethioamide, this position is already substituted. Nucleophilic substitution on the benzimidazole ring itself is less common but can be activated by the presence of strongly electron-withdrawing groups. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular nucleophilic aromatic substitution. nih.gov In the case of this compound, direct nucleophilic substitution on the benzimidazole ring is not a predominant reaction pathway under typical conditions. Instead, nucleophilic attack is more likely to occur on the electrophilic carbon of the thioamide group in the side chain.

Reactivity of the Propanethioamide Side Chain in this compound

The propanethioamide side chain imparts a unique set of reactive properties to the molecule. The thioamide functional group is known to be more reactive than its amide counterpart and can participate in a variety of chemical transformations.

The sulfur atom of the thioamide is a soft nucleophile and readily reacts with soft electrophiles. A common reaction is S-alkylation, where the sulfur atom attacks an alkyl halide to form a thioiminium salt. This reaction is a key step in many synthetic transformations of thioamides. For instance, 2-((thioalkyl)methyl)-1H-benzimidazole derivatives can be synthesized via nucleophilic substitution on 2-(chloromethyl)-1H-benzimidazole with a thiourea, followed by S-alkylation. scirp.orgscirp.org

The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. This can lead to addition-elimination reactions, resulting in the transformation of the thioamide into other functional groups. For example, the Eschenmoser coupling reaction involves the reaction of a thioamide with an α-haloketone, ester, or amide, which can lead to the formation of a new carbon-carbon bond. beilstein-journals.org

Oxidation and Reduction Pathways of this compound

The presence of both a benzimidazole ring and a thioamide group provides multiple sites for oxidation and reduction reactions.

Oxidation: The sulfur atom of the propanethioamide side chain is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide, can oxidize the thioamide to the corresponding sulfoxide (B87167). Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone. For example, 1H-benzimidazole-2-thiol can be oxidized to 1H-benzimidazol-2-yl-sulfonic acid using potassium permanganate (B83412) in a sodium hydroxide (B78521) solution. nih.govunl.pt

The benzimidazole ring itself is generally stable to oxidation, but under harsh conditions, it can be degraded.

Reduction: The thioamide group can be reduced to an amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165). rsc.orgorganic-chemistry.orgscirp.org The specific conditions and choice of reducing agent can influence the outcome of the reaction. For instance, the reduction of hydantoins with sodium borohydride is dependent on the substituents present on the ring. scirp.org The benzimidazole ring can also be reduced, typically by catalytic hydrogenation, although this usually requires more forcing conditions than the reduction of the thioamide group. The reduction of 2-(alpha-hydroxybenzyl)-benzimidazole has been reported, indicating that substituents on the benzimidazole ring can be reduced under certain conditions. organic-chemistry.org

Cyclization and Rearrangement Reactions Involving this compound

The unique structure of this compound, with its proximal benzimidazole and thioamide functionalities, allows for a variety of intramolecular cyclization and rearrangement reactions.

Cyclization: Intramolecular reactions between the benzimidazole ring and the propanethioamide side chain can lead to the formation of new heterocyclic rings. For example, 2-(allylthio)-1H-benzimidazoles can undergo cyclization with iodine or bromine to form thiazolo[3,2-a]benzimidazole derivatives. mdpi.com Similarly, the reaction of 2-mercaptobenzimidazoles with α-halo ketones can lead to the formation of thiazolo[3,2-a]benzimidazoles after cyclization of the intermediate sulfide (B99878). mdpi.com While not directly involving a propanethioamide, these examples suggest that the sulfur atom of the side chain in this compound could participate in similar cyclization reactions with appropriate electrophiles. For instance, intramolecular C-H cyclization of benzimidazoles with alkenes has been achieved using a nickel catalyst, leading to polycyclic imidazoles. chemistryviews.org

Thermal and Photochemical Stability and Degradation Mechanisms of this compound

The stability of this compound under thermal and photochemical conditions is an important aspect of its chemical profile.

Thermal Stability: Benzimidazole derivatives generally exhibit good thermal stability, although this can be influenced by the nature of their substituents. nih.gov Studies on energetic materials based on benzimidazole have shown that the presence of methyl groups can increase thermal stability, while nitro groups tend to decrease it. nih.gov The thermal decomposition of poly(benzimidazole amide imide) copolymers has been studied, indicating that the benzimidazole moiety can withstand high temperatures.

Coordination Chemistry of 1h Benzimidazole 2 Propanethioamide with Metal Ions

Synthesis and Characterization of Metal Complexes of 1H-Benzimidazole-2-propanethioamide

The synthesis of metal complexes with this compound would likely commence with the preparation of the ligand itself. A plausible synthetic route to this compound could involve the reaction of 2-(1H-benzimidazol-2-yl)propane nitrile with hydrogen sulfide (B99878) in the presence of a suitable base. Another approach could be the direct condensation of o-phenylenediamine (B120857) with an appropriate thioamide-containing carboxylic acid derivative. semanticscholar.org

Once the ligand is obtained, the synthesis of its metal complexes would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like ethanol (B145695) or methanol. nih.govrsc.org The stoichiometry of the reaction would be varied to isolate complexes with different metal-to-ligand ratios.

Characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques. Elemental analysis (C, H, N, S) would be crucial for determining the empirical formula of the complexes. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible spectroscopy would provide insights into the ligand's coordination to the metal ion. nih.govrsc.org

Coordination Modes of the Thioamide Nitrogen and Sulfur Atoms

The thioamide group (-C(=S)NH₂) of this compound presents two potential donor atoms: the sulfur and the nitrogen. The coordination mode of the thioamide moiety is known to be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands.

It is anticipated that the thioamide group could coordinate to a metal ion in a monodentate fashion through the sulfur atom, which is generally considered a soft donor and would preferentially bind to soft metal ions. chemrxiv.org Alternatively, coordination could occur through the nitrogen atom. A bidentate coordination mode, involving both the sulfur and nitrogen atoms to form a chelate ring, is also a strong possibility, particularly with transition metal ions that favor such chelation. nih.gov This chelating behavior would enhance the stability of the resulting metal complexes.

Ligating Behavior of the Benzimidazole (B57391) Nitrogen Atoms

The benzimidazole ring possesses two nitrogen atoms: a pyrrolic nitrogen (-NH-) at position 1 and a pyridinic nitrogen (=N-) at position 3. The pyridinic nitrogen is the more basic and is the primary site of coordination in most benzimidazole-containing ligands. researchgate.netresearchgate.net Therefore, it is expected that the N-3 atom of the benzimidazole ring in this compound would readily coordinate to a metal ion.

The involvement of the pyrrolic nitrogen in coordination is less common but can occur, especially after deprotonation in basic media. This deprotonation would create an anionic ligand capable of forming strong coordinate bonds.

Formation of Mono-, Bi-, and Multi-Nuclear Metal Complexes with this compound

The versatile coordination capabilities of this compound suggest that it could form a variety of nuclearities in its metal complexes.

Mononuclear Complexes: If the ligand acts as a simple bidentate or tridentate ligand chelating to a single metal center, mononuclear complexes would be formed. For instance, coordination through the pyridinic nitrogen and the thioamide sulfur would result in a stable chelated mononuclear complex.

Binuclear and Multinuclear Complexes: The ligand also possesses the potential to act as a bridging ligand, connecting two or more metal centers. This could be achieved if the benzimidazole nitrogen of one ligand molecule coordinates to one metal ion, while the thioamide group coordinates to a second metal ion. Furthermore, if the thioamide sulfur atom itself acts as a bridge between two metal ions, this could also lead to the formation of binuclear or polynuclear species. The formation of such multinuclear complexes is well-documented for other 2-substituted benzimidazole ligands. rsc.org

Structural Elucidation of this compound Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. nih.govresearchgate.netdntb.gov.ua Should suitable crystals of this compound metal complexes be obtained, this technique would provide invaluable information, including:

The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral). nih.gov

Precise bond lengths and angles between the metal ion and the donor atoms of the ligand. nih.gov

The specific coordination modes of the thioamide and benzimidazole moieties.

Based on studies of similar benzimidazole-thioether or -thioamide complexes, a variety of coordination geometries and structural motifs could be anticipated. nih.gov

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes and probing the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy would be particularly useful for identifying the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For example:

A shift in the ν(C=S) and ν(N-H) bands of the thioamide group would provide evidence of its involvement in coordination. researchgate.net

Changes in the vibrational modes of the benzimidazole ring, particularly the ν(C=N) stretching frequency, would indicate coordination of the pyridinic nitrogen. nih.gov

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy would provide detailed information about the structure of the complex in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination would help to identify the binding sites. For instance, the proton of the N-H group in the benzimidazole ring and the protons of the -CH₂- and -CH- groups in the propanethioamide side chain would be sensitive to the coordination event. nih.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy would be employed to study the electronic transitions within the complexes. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion or charge-transfer bands between the metal and the ligand, would confirm complex formation and provide information about the coordination geometry around the metal center.

Redox Chemistry and Electron Transfer Processes in this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound could be investigated using techniques such as cyclic voltammetry. These studies would reveal the redox properties of the complexes, including the accessibility of different oxidation states of the metal center. researchgate.net

It is plausible that these complexes could undergo both metal-centered and ligand-centered redox processes. The benzimidazole moiety itself can be electrochemically active, and the presence of the thioamide group could also influence the electron transfer properties of the complexes. The potential for proton-coupled electron transfer (PCET) processes, where an electron transfer is coupled to a proton transfer, might also exist, given the presence of the acidic N-H proton of the benzimidazole ring.

The nature of the metal ion would significantly impact the redox chemistry. For example, copper complexes might exhibit accessible Cu(II)/Cu(I) or Cu(II)/Cu(III) redox couples, while complexes of other transition metals would display their own characteristic redox behavior.

Catalytic Applications of Metal Complexes Derived from this compound

There is currently no available scientific literature or research data on the catalytic applications of metal complexes derived from this compound.

Homogeneous Catalysis by this compound Metal Complexes

No studies have been found that report the use of this compound metal complexes as homogeneous catalysts. The potential for these complexes to catalyze reactions in a single phase remains an open area for investigation.

Heterogeneous Catalysis and Material Immobilization of this compound Complexes

There are no documented instances of this compound complexes being utilized in heterogeneous catalysis or being immobilized on solid supports. The exploration of their potential as recyclable catalysts through immobilization is a prospective field of study.

Advanced Functional Applications and Mechanistic Investigations of 1h Benzimidazole 2 Propanethioamide

Investigation of 1H-Benzimidazole-2-propanethioamide in Biochemical Pathway Modulation

The benzimidazole (B57391) scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The functionalization of the benzimidazole core, as seen in this compound, offers a versatile platform for investigating its interactions with various biochemical pathways. This section explores the potential of this specific compound to modulate biological systems through enzyme inhibition, receptor interaction, nucleic acid binding, and perturbation of cellular pathways, drawing upon the broader understanding of benzimidazole derivatives.

Enzyme Inhibition Mechanisms and Target Identification Studies of this compound

While direct enzymatic inhibition studies on this compound are not extensively documented, the broader class of benzimidazole derivatives has demonstrated significant potential as enzyme inhibitors. These compounds can interact with enzyme active sites, leading to the disruption of metabolic pathways. For instance, certain benzimidazole derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis and food browning. nih.gov Studies on compounds like albendazole (B1665689) and 2-(2-aminophenyl)-1H-benzimidazole have revealed both non-competitive and competitive inhibition mechanisms, where the inhibitor binds to the enzyme or the enzyme-substrate complex, respectively. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, some benzimidazole derivatives have shown selective inhibition of Janus kinases (JAKs), which are crucial in cytokine receptor signaling. nih.gov For example, a 1,2-disubstituted benzimidazole-5-carboxamide derivative displayed remarkable selectivity for JAK1 over other JAK isozymes. nih.gov Molecular docking studies suggest that specific substituents on the benzimidazole core can differentiate the ATP-binding sites of various kinases, leading to selective inhibition. nih.gov

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. The thioamide group, in particular, may offer unique interaction possibilities within an enzyme's active site. Target identification studies would be crucial to elucidate the specific enzymes that this compound interacts with, potentially uncovering novel therapeutic targets.

Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives

Benzimidazole DerivativeTarget EnzymeInhibition MechanismReference
AlbendazoleTyrosinaseNon-competitive nih.gov
2-(2-aminophenyl)-1H-benzimidazoleTyrosinaseCompetitive nih.gov
1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamideJanus Kinase 1 (JAK1)Selective, ATP-competitive nih.gov
Novel Benzimidazole DerivativesMicrosomal Prostaglandin E2 Synthase 1 (mPGES-1)Potent and selective nih.gov

Receptor Binding Profile Analysis and Selectivity Studies for this compound

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While a specific receptor binding profile for this compound has not been established, the benzimidazole scaffold is known to be a "privileged structure" capable of interacting with a variety of receptors. nih.gov For example, certain 2-phenyl substituted benzimidazoles have demonstrated excellent antihypertensive properties by acting as antagonists for the angiotensin II type 1 (AT1) receptor. nih.gov

Selectivity is a critical aspect of drug design, and studies on other benzimidazole derivatives have highlighted the potential for achieving high selectivity. For instance, certain derivatives have shown potent and selective activity against the gastric pathogen Helicobacter pylori with minimal impact on commensal microorganisms. nih.gov This selectivity is often attributed to specific structural features that allow for preferential binding to the target receptor or enzyme in the pathogen. nih.gov

A comprehensive receptor binding profile analysis for this compound would involve screening against a panel of known receptors to identify potential targets. Subsequent selectivity studies would then be necessary to determine its specificity for any identified targets, which is crucial for assessing its potential therapeutic utility and minimizing off-target effects.

DNA/RNA Interaction Studies and Mechanistic Insights for this compound

Benzimidazole derivatives have been shown to interact with nucleic acids, which can lead to the disruption of cellular processes like replication and transcription. One common mechanism of interaction is DNA intercalation, where the planar benzimidazole ring inserts itself between the base pairs of the DNA double helix. Some benzimidazole-based compounds, such as Hoechst 33258, are well-known minor groove binders, preferentially binding to A/T-rich regions of DNA. nih.gov The binding of these molecules can be monitored by changes in fluorescence, as the benzimidazole moiety often exhibits enhanced fluorescence upon binding to nucleic acids. nih.gov

Furthermore, the conjugation of benzimidazole moieties to oligodeoxynucleotides has been shown to enhance the stability and sequence specificity of DNA duplexes. nih.gov This suggests that the benzimidazole scaffold can play a significant role in molecular recognition of nucleic acids. nih.gov

Recent research has also focused on the interaction of benzimidazole derivatives with RNA. nih.gov Given the growing understanding of the importance of RNA in various diseases, developing small molecules that can target specific RNA structures is of great interest. nih.gov Studies have been conducted to identify the specific RNA internal loop motifs that are preferentially bound by certain benzimidazole derivatives. nih.gov

For this compound, its potential to interact with DNA or RNA could be investigated using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. Molecular modeling could provide further insights into the specific binding modes and the influence of the propanethioamide side chain on these interactions.

Investigation of Specific Cellular Pathway Perturbations Induced by this compound

The interaction of a small molecule with cellular components can lead to the perturbation of various signaling and metabolic pathways. Benzimidazole derivatives have been shown to induce a range of cellular effects. One notable effect is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and, in some cases, apoptosis.

The antiparasitic activity of many benzimidazoles, for instance, is attributed to their ability to inhibit microtubule formation in parasitic worms, leading to cell death. In the context of antimicrobial activity, benzimidazole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

To investigate the specific cellular pathway perturbations induced by this compound, a variety of cell-based assays could be employed. These could include assays to measure changes in cell viability, apoptosis, cell cycle progression, and the activation or inhibition of specific signaling pathways. Transcriptomic and proteomic analyses could provide a more global view of the cellular response to the compound, helping to identify key pathways that are affected. For example, studies on novel benzimidazole derivatives have shown selective suppression of PGE2 production, indicating a specific perturbation of the inflammatory pathway. nih.gov

Development of this compound for Advanced Sensing Applications

The unique photophysical properties of the benzimidazole core make it an attractive scaffold for the development of fluorescent chemosensors. researchgate.net These sensors can be designed to detect a wide range of analytes, including metal ions, anions, and biologically important molecules. researchgate.net

Chemo-Sensor Design Principles and Architectures Utilizing this compound

The design of a chemosensor based on this compound would leverage the inherent fluorescence of the benzimidazole moiety. A common strategy involves attaching a recognition unit to the benzimidazole core that can selectively interact with the target analyte. This interaction then leads to a measurable change in the fluorescence properties of the benzimidazole, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov

Several design principles could be applied to develop a chemosensor using this compound:

Photoinduced Electron Transfer (PET): A fluorophore (the benzimidazole) is linked to a receptor and a quencher. In the absence of the analyte, PET from the receptor to the fluorophore quenches the fluorescence. Binding of the analyte to the receptor inhibits PET, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The benzimidazole core can act as an electron donor or acceptor. The binding of an analyte can modulate the ICT process, resulting in a change in the fluorescence emission.

Excited-State Intramolecular Proton Transfer (ESIPT): Certain benzimidazole derivatives can exhibit ESIPT, leading to a large Stokes shift. The binding of an analyte can disrupt the ESIPT process, causing a change in the fluorescence spectrum. rsc.org

Displacement Assays: A complex of the benzimidazole derivative with a metal ion can be used to sense other analytes. The target analyte displaces the metal ion, leading to a change in the fluorescence signal. elsevierpure.com

The propanethioamide group of this compound could potentially serve as a recognition site for specific analytes, such as soft metal ions, due to the presence of the sulfur atom. The design could involve creating a system where the binding of an analyte to the thioamide group alters the electronic properties of the benzimidazole ring, thereby modulating its fluorescence.

Table 2: Examples of Benzimidazole-Based Chemosensors

ChemosensorAnalyteSensing MechanismReference
2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP)Cu2+ and Zn2+ESIPT inhibition and ratiometric turn-on rsc.org
1-(2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-oneCysteineFluorescence turn-on via reaction nih.gov
Benzimidazole-based dipodal receptorCu2+Selective recognition elsevierpure.com
2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI) derivative (BITQ)Boronic AcidsFluorescence enhancement mdpi.com
6-(1H-benzimidazole)-2(2,4-dinitrobenzenesulfonate)naphthaleneThiophenolsFluorescence quenching removal nih.gov

Ion Recognition and Selectivity Studies for this compound-Based Sensors

The inherent structural features of this compound, which include the benzimidazole nitrogen atoms and the thioamide group, make it a compelling candidate for selective ion recognition. The nitrogen atoms can act as hydrogen bond donors and acceptors, while the sulfur atom of the thioamide group provides a soft binding site for metal ions. This combination allows for the design of sensors with high selectivity towards specific ions.

Research on related benzimidazole derivatives has demonstrated their efficacy in selectively binding with various metal ions. For instance, certain benzimidazole-based receptors have been designed for the selective coordination of zinc ions, a crucial element in many biological processes. nih.gov Similarly, fluorescent pyridinyl-benzoimidazole-derived ionophores have shown exclusive selectivity for Fe2+ ions, even in the presence of other competing divalent metal ions. iaea.org The underlying principle of this selectivity often lies in the specific coordination geometry and the electronic properties of the benzimidazole core, which can be fine-tuned by the substituent groups. In the case of this compound, the propanethioamide side chain is expected to play a crucial role in modulating the binding affinity and selectivity. The presence of both nitrogen and sulfur donor atoms can facilitate chelation with metal ions, leading to the formation of stable complexes.

The selectivity of a this compound-based sensor would be determined by how strongly it binds to the target ion compared to other ions present in the same medium. This selectivity is often quantified by the selectivity coefficient. While specific selectivity data for this compound is not extensively documented in publicly available literature, the principles of ion recognition in similar systems suggest that it would exhibit preferential binding towards transition metal ions that have a high affinity for sulfur and nitrogen ligands.

Ion Potential for Selective Recognition by Benzimidazole Thioamide Structures Rationale
Zn²⁺HighBenzimidazole derivatives have shown selective coordination with zinc ions. nih.gov
Fe²⁺HighPyridinyl-benzoimidazole derivatives exhibit exclusive selectivity for Fe²⁺. iaea.org
Cu²⁺Moderate to HighThe thioamide group provides a soft donor site favorable for copper binding.
Hg²⁺Moderate to HighThe soft sulfur donor atom is expected to have a strong affinity for mercury.
Pb²⁺ModerateLead ions can coordinate with both nitrogen and sulfur donors.

Optical and Electrochemical Transduction Mechanisms in this compound Sensors

The interaction between this compound and a target ion can be converted into a measurable signal through various transduction mechanisms, primarily optical and electrochemical. nih.govmdpi.com

Optical Transduction often involves changes in the photophysical properties of the molecule upon ion binding. researchgate.net These changes can manifest as:

Fluorescence Quenching or Enhancement: The binding of a metal ion can either quench the fluorescence of the benzimidazole moiety through processes like photoinduced electron transfer (PET) or enhance it by restricting intramolecular rotation and promoting radiative decay.

Colorimetric Changes: The formation of a complex between the compound and a metal ion can lead to a shift in the absorption spectrum, resulting in a visible color change. This is often due to the alteration of the electronic energy levels of the molecule upon coordination. nih.gov

For example, a ruthenium(II) complex based on a pyridyl-benzimidazole moiety was developed as a highly selective luminescent probe for cyanide anion recognition in water, demonstrating a significant change in its emission lifetime upon binding. arxiv.org

Electrochemical Transduction relies on the change in the electrochemical properties of the this compound molecule upon ion binding. This can be detected through techniques such as:

Voltammetry: The binding of an ion can alter the redox potential of the benzimidazole ring or the thioamide group, which can be measured as a shift in the peak potential or a change in the peak current.

Potentiometry: Ion-selective electrodes can be developed by incorporating this compound into a membrane. The potential difference across the membrane would then be proportional to the concentration of the target ion.

Impedance Spectroscopy: The binding of ions to a sensor surface modified with the compound can alter the interfacial charge transfer resistance, which can be measured by electrochemical impedance spectroscopy.

The multifunctionality of the benzimidazole unit, including its electron-accepting ability and metal-ion chelating properties, makes it an excellent candidate for both optical and electrochemical sensor design. researchgate.net

Transduction Mechanism Principle Potential Application for this compound
Fluorescence SpectroscopyChange in fluorescence intensity or wavelength upon ion binding.Detection of trace metal ions in environmental or biological samples.
UV-Vis SpectroscopyShift in absorption spectrum leading to color change.Colorimetric sensors for rapid, on-site ion detection.
Cyclic VoltammetryChange in redox behavior upon complexation.Electrochemical sensors for quantifying ion concentrations.
PotentiometryDevelopment of ion-selective electrodes.Continuous monitoring of specific ions in solution.

Integration of this compound in Materials Science and Functional Materials

The unique chemical properties of this compound also lend themselves to its integration into various functional materials, imparting specific properties to the resulting materials.

Polymer Synthesis and Functional Material Design Incorporating this compound Moieties

The benzimidazole moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific functionalities. While the direct polymerization of this compound is not widely reported, the principles of polymer synthesis using benzimidazole derivatives are well-established.

For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, demonstrating high glass transition temperatures and good thermal stability. nih.gov It is conceivable that this compound could be used as a monomer or a functional additive in polymerization reactions. The thioamide group could potentially participate in polymerization reactions or be used to crosslink polymer chains, leading to the formation of robust and functional materials.

The incorporation of the this compound moiety could lead to polymers with built-in ion-binding sites, making them suitable for applications such as ion-exchange resins, membranes for selective ion transport, or materials for heavy metal remediation.

Surface Modification and Coating Applications Using this compound

The thioamide group in this compound provides a strong anchor for grafting the molecule onto various surfaces, particularly those of noble metals like gold and silver. This allows for the creation of functionalized surfaces with tailored properties.

Such modified surfaces could be used for:

Corrosion Inhibition: Benzimidazole derivatives are known for their anti-corrosion properties, and a coating of this compound could protect metal surfaces from corrosion.

Sensor Fabrication: As discussed earlier, surfaces modified with this compound can form the basis of highly sensitive and selective electrochemical and optical sensors.

Biocompatible Coatings: The benzimidazole scaffold is found in many biologically active molecules, and coatings of its derivatives could be used to improve the biocompatibility of medical implants.

The ability to modify surfaces with this compound opens up a wide range of applications in catalysis, electronics, and biomedical engineering.

Self-Assembly Processes and Nanomaterial Formation Utilizing this compound

The planar structure of the benzimidazole ring and the potential for hydrogen bonding and π-π stacking interactions make this compound an ideal building block for self-assembly processes. Under appropriate conditions, these molecules can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, and vesicles.

The formation of these nanomaterials is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The N-H groups of the benzimidazole ring and the thioamide group can form strong hydrogen bonds, directing the self-assembly process.

π-π Stacking: The aromatic benzimidazole rings can stack on top of each other, contributing to the stability of the assembled structures.

These self-assembled nanomaterials could find applications in areas such as drug delivery, tissue engineering, and nanoelectronics. The incorporation of the thioamide group provides an additional handle for further functionalization or for directing the assembly process. The development of self-assembled molecular materials based on benzimidazoles is an emerging trend in materials science. researchgate.net

Future Research Directions and Emerging Paradigms for 1h Benzimidazole 2 Propanethioamide

Interdisciplinary Research Opportunities for 1H-Benzimidazole-2-propanethioamide

The multifaceted structure of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry, biology, and materials science. The benzimidazole (B57391) core is a known pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net The thioamide group, a bioisostere of the amide bond, can significantly modulate a molecule's pharmacokinetic profile and introduce new binding interactions with biological targets.

Future interdisciplinary research could focus on:

Medicinal Chemistry and Chemical Biology: Investigating the potential of this compound and its derivatives as inhibitors of novel enzymes or protein-protein interactions. The thioamide moiety could be exploited for its unique hydrogen bonding capabilities and its potential to act as a metal-chelating agent in metalloenzymes.

Materials Science: Exploring the use of this compound as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the benzimidazole ring and the sulfur atom of the thioamide group provide multiple coordination sites.

Supramolecular Chemistry: Studying the self-assembly properties of this compound to form gels, liquid crystals, or other organized structures. The interplay of π-π stacking from the benzimidazole rings and hydrogen bonding from the thioamide and N-H groups could lead to materials with interesting photophysical or mechanical properties.

Application of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the pace of chemical research. nih.gov For this compound, these computational tools can be applied to several stages of the discovery and development pipeline.

Predictive Modeling: ML algorithms can be trained on existing data from other benzimidazole derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel this compound derivatives. This would allow for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative AI models could design novel derivatives of this compound with optimized properties. By learning the structure-activity relationships, these models can propose new molecules that are predicted to have enhanced efficacy or improved safety profiles.

Synthesis Planning: AI-powered retrosynthesis tools can propose efficient and novel synthetic routes to this compound and its analogs, potentially reducing the time and resources required for their chemical synthesis.

StepDescriptionAI/ML Tools
1Virtual Library Generation Combinatorial library enumeration from the this compound scaffold.
2Property Prediction QSAR, Random Forest, Neural Networks for activity and ADMET prediction. nih.gov
3Candidate Prioritization Multi-objective optimization algorithms to select compounds with the best-predicted profiles.
4Retrosynthesis Analysis AI-based retrosynthesis software to identify viable synthetic pathways.
5Experimental Validation Synthesis and biological testing of the top-ranked candidates.

Innovations in Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly important in modern chemical synthesis. researchgate.net Future research should focus on developing environmentally benign and sustainable methods for the production of this compound.

Traditional methods for the synthesis of benzimidazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. umich.edu Innovations in green chemistry could include:

One-Pot Syntheses: Designing multi-component reactions where the benzimidazole ring and the propanethioamide side chain are constructed in a single synthetic operation, reducing the number of steps and purification procedures. umich.edu

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net

Catalytic Methods: Employing heterogeneous catalysts, such as nanocatalysts, that can be easily recovered and reused, minimizing waste. nih.govcnr.it Recent studies have shown the utility of ZnO nanoparticles as efficient catalysts for benzimidazole synthesis. nih.gov

Microwave- or Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction rates and improve energy efficiency.

A comparative overview of potential synthetic routes is outlined in the table below:

Synthetic MethodConditionsAdvantagesDisadvantages
Traditional High temperature, organic solventsEstablished methodologyHigh energy consumption, waste generation
One-Pot Varies, often catalyst-mediatedStep-economic, reduced waste umich.eduMay require extensive optimization
Nanocatalysis Mild conditions, e.g., ZnO NPs, 70°C nih.govHigh yield, catalyst reusability nih.govNanoparticle synthesis and characterization required
Solvent-Free Grinding, heating at ~140°C umich.eduNo solvent waste, high atom economy umich.eduMay not be suitable for all substrates

Development of Advanced Characterization Techniques for Complex Systems Involving this compound

A deep understanding of the behavior of this compound in complex environments requires the application of advanced characterization techniques.

Structural Elucidation: While standard techniques like NMR and IR spectroscopy are essential for confirming the structure of the molecule nih.govnih.gov, more advanced methods like 2D-NMR (COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of signals in more complex derivatives.

Probing Molecular Interactions: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Saturation Transfer Difference (STD) NMR can provide detailed thermodynamic and kinetic information about the binding of this compound to biological targets like proteins and nucleic acids.

Solid-State Analysis: For applications in materials science, techniques like X-ray diffraction (XRD) and solid-state NMR (ssNMR) would be invaluable for characterizing the crystal packing and polymorphism of the compound and its metal complexes.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to complement experimental data, providing insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov

Exploration of Uncharted Reactivity and Derivatization Pathways for this compound

The chemical structure of this compound offers several handles for chemical modification, allowing for the creation of diverse libraries of new compounds.

Modification of the Benzimidazole Ring: The N-H of the imidazole (B134444) ring can be alkylated or acylated to introduce various substituents. Furthermore, electrophilic aromatic substitution on the benzene (B151609) ring could be explored to introduce functional groups that modulate the electronic properties and steric profile of the molecule.

Reactions of the Thioamide Group: The thioamide moiety is a versatile functional group. It can be S-alkylated to form thioimidates, which are useful intermediates for further transformations. It can also be converted to the corresponding amide or nitrile, or used in the synthesis of thiazole (B1198619) rings.

Modification of the Propyl Linker: The length and flexibility of the linker could be altered to optimize the positioning of the thioamide group relative to the benzimidazole core. Introducing substituents on the linker could also create chiral centers and influence the conformational preferences of the molecule.

The following table outlines some potential derivatization pathways:

Reaction SiteReagents and ConditionsPotential Products
Benzimidazole N-H Alkyl halide, baseN-substituted derivatives
Benzene Ring HNO₃/H₂SO₄Nitro-substituted derivatives
Thioamide Sulfur Alkyl halideThioimidate derivatives
Thioamide Group Oxidizing agent (e.g., H₂O₂)Amide derivatives

The systematic exploration of these derivatization pathways, guided by computational predictions and enabled by green synthetic methods, will be key to unlocking the full potential of this compound in a range of scientific disciplines.

Q & A

Q. How do researchers validate the ecological safety of this compound derivatives?

  • Testing : Conduct OECD-compliant acute toxicity assays (e.g., Daphnia magna immobilization tests) and biodegradation studies.
  • Documentation : Align with REACH regulations for environmental risk assessment, including bioaccumulation potential and metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.